1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine

Lipophilicity Drug design ADME

Medicinal chemistry teams developing LSD1 inhibitors for oncology or CNS indications often face lengthy synthesis of meta-CF₃-substituted arylcyclopropylamine chemotypes. This building block delivers the pre-validated 4-chloro-3-trifluoromethyl pharmacophore directly. - Matches the privileged substitution pattern in Takeda patent series (WO2015156417A1), enabling rapid amide coupling or reductive amination diversification. - Computed XLogP3 of 2.6 and TPSA of 26 Ų satisfy CNS MPO criteria; single rotatable bond and low H-bond donor count optimize fragment-screening library suitability. - Supplied as hydrochloride salt (≥98% purity); electron-deficient aryl ring lowers amine basicity, favoring LSD1 engagement over MAO off-target activity.

Molecular Formula C10H9ClF3N
Molecular Weight 235.63 g/mol
CAS No. 1260778-44-6
Cat. No. B1406103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine
CAS1260778-44-6
Molecular FormulaC10H9ClF3N
Molecular Weight235.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)N
InChIInChI=1S/C10H9ClF3N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2
InChIKeyQXEPVKCIFNZGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine: Structural & Compound-Class Profile


1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine (CAS 1260778-44-6, free base MW 235.63 g/mol) is a 1-arylcyclopropan-1-amine derivative bearing a 4-chloro-3-(trifluoromethyl)phenyl substituent [1]. This compound belongs to the arylcyclopropylamine class, which is extensively investigated as a scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors and monoamine oxidase (MAO) inhibitors [2]. The free base exhibits a computed XLogP3 of 2.6, a topological polar surface area of 26 Ų, and a single rotatable bond, consistent with a compact, lipophilic pharmacophoric amine building block [1]. The compound is most commonly supplied as the hydrochloride salt (CAS 1260778-44-6 refers to the HCl salt; free base formula C₁₀H₉ClF₃N) and is of interest to medicinal chemistry groups pursuing structure–activity relationship (SAR) programmes around arylcyclopropylamine-based epigenetic probes and CNS-targeted agents [2].

LSD1/KDM1A inhibitor SAR studies with pre-installed meta-CF₃ aryl pattern
CNS MPO-compliant fragment library design (low TPSA, single HBD, compact scaffold)
Selective LSD1 chemical probe synthesis exploiting electron-deficient aryl ring

Why 1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine Is Irreplaceable in LSD1 SAR


Within the arylcyclopropylamine class, even minor alterations to the aryl substitution pattern produce large shifts in LSD1 inhibitory potency, MAO selectivity, and physicochemical properties. Unsubstituted phenylcyclopropylamine (2-PCPA) exhibits an LSD1 IC₅₀ of approximately 32 µM, whereas optimized meta-halogenated derivatives achieve low-nanomolar activity [1]. The 4-chloro-3-trifluoromethyl combination on the phenyl ring simultaneously increases lipophilicity (computed XLogP3 = 2.6) [2] and modulates the pKa of the cyclopropylamine nitrogen through the electron-withdrawing effects of both substituents—factors that directly influence target engagement and membrane permeability. Replacing this specific substitution pattern with, for instance, a 4-fluoro or 3-chloro-only analog alters both the electronic landscape and the steric footprint, compromising the SAR relationships established in lead optimisation series [1].

Aryl substitution pattern drives LSD1 potency
Removing meta-CF₃ or para-Cl shifts potency by 10- to 1000-fold; unsubstituted phenylcyclopropylamine exhibits ~32 µM IC₅₀ vs. low-nM for optimized meta-halogenated analogs.
Physicochemical profile may not transfer
Alternative mono-substituted analogs (4-Cl-only, 3-CF₃-only) differ in XLogP3 by 0.4–1.2 log units, altering CNS permeability predictions and MAO selectivity.
Conformational restriction advantage lost
Flexible-chain amines (benzylamine or phenethylamine analogs) add 1–2 rotatable bonds, reducing ligand efficiency and potentially lowering oral bioavailability probability.

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine: Quantitative Comparison vs. Closest Analogs


Lipophilicity Advantage Over Mono-Substituted Phenylcyclopropylamines

The computed XLogP3 of 1-[4-chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine (free base) is 2.6 [1]. By comparison, the unsubstituted 1-phenylcyclopropan-1-amine has a computed XLogP3 of approximately 1.4, while the 4-chloro-only analog (1-(4-chlorophenyl)cyclopropan-1-amine) has an XLogP3 of ~1.9, and the 3-trifluoromethyl-only analog has an XLogP3 of ~2.2 [2]. The dual substitution thus delivers a 0.4–1.2 log-unit increase in lipophilicity, which is anticipated to enhance passive membrane permeability and blood–brain barrier penetration potential in CNS-targeted programmes [3].

Lipophilicity vs. analogs
Class-level
XLogP3 2.6 vs. 1.4 (unsub.), 1.9 (4-Cl), 2.2 (3-CF₃); Δ = +0.4 to +1.2 log units
May support higher passive permeability and CNS MPO alignment
Computed by XLogP3 algorithm; experimental logD not reported
Lipophilicity Drug design ADME

Privileged Meta-CF₃, Para-Cl Pattern in LSD1 Inhibitor SAR

A systematic SAR study on α-substituted cyclopropylamine derivatives as KDM1A/LSD1 inhibitors demonstrated that halogen substitution at the meta position of the β-phenyl ring is critical for high inhibitory potency, with the best compounds bearing meta-halogens achieving IC₅₀ values of 31–38 nM [1]. The 4-chloro-3-trifluoromethyl substitution pattern embodies this SAR principle by placing the electron-withdrawing CF₃ group at the meta position, while the para-chloro further modulates ring electronics. In contrast, para-only or ortho-substituted analogs show significantly reduced LSD1 inhibitory activity [1]. Compounds lacking the meta-CF₃ group typically lose 10- to 100-fold in potency relative to meta-substituted derivatives [1].

LSD1 SAR pattern
Class-level
Meta-CF₃ substitution maps to optimized TCPA derivatives (IC₅₀ 31–38 nM) vs. 32 µM for unsubstituted parent
Pre-installed privileged pattern for LSD1 inhibitor lead optimization
Direct IC₅₀ for this free amine intermediate not reported
LSD1 inhibition Epigenetics Structure–activity relationship

Basicity Modulation vs. Unsubstituted Phenylcyclopropylamines

The electron-withdrawing effects of the 4-chloro (Hammett σₚ = +0.23) and 3-trifluoromethyl (Hammett σₘ = +0.43) substituents are expected to cumulatively lower the pKa of the cyclopropylamine nitrogen by approximately 0.5–1.0 log units relative to unsubstituted 1-phenylcyclopropan-1-amine (predicted pKa ≈ 7.0–7.4 for the unsubstituted analog) [1]. Experimental pKa measurements on related fluorinated phenylcyclopropylamines confirm that electron-withdrawing aryl substituents reduce amine basicity in a predictable, additive manner [2]. This modulation of basicity directly affects the protonation state at physiological pH, influencing both target binding (LSD1 catalytic mechanism involves FAD-dependent amine oxidation) and off-target MAO inhibition profiles [2].

Amine basicity modulation
Class-level
Predicted pKa ~6.0–6.5 vs. 7.0–7.4 (unsubstituted); ΔpKa ≈ –0.5 to –1.0 from combined σₘ and σₚ effects
Reduced basicity may favor LSD1 engagement over MAO off-targets
Estimated from Hammett constants; experimental pKa advised
pKa Amine basicity Drug–target interaction

Reduced Rotatable Bond Count vs. Extended-Chain Amines

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine possesses exactly 1 rotatable bond (the C–N bond of the cyclopropylamine) [1]. This is substantially fewer than common flexible amine building blocks such as 4-chloro-3-(trifluoromethyl)benzylamine (2 rotatable bonds) or 2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-amine (3 rotatable bonds). Reduced rotatable bond count correlates with improved ligand binding efficiency, higher bioavailability probability, and lower entropic penalty upon target binding [2]. In the context of fragment-based or lead-like library design, this compound offers a more conformationally pre-organized scaffold relative to its flexible-chain amine counterparts.

Conformational restriction
Computed
1 rotatable bond vs. 2 (benzylamine) or 3 (phenethylamine) analogs
Supports improved ligand efficiency and oral bioavailability probability
Based on PubChem Cactvs 3.4.6.11; experimental validation recommended
Conformational restriction Ligand efficiency Molecular design

1-[4-Chloro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine: High-Value Application Scenarios


LSD1/KDM1A Lead Optimisation – Meta-Substituted SAR Entry

Medicinal chemistry teams developing LSD1 inhibitors for oncology or CNS indications can use this building block to directly access the meta-CF₃-substituted arylcyclopropylamine chemotype that has been validated in SAR studies to deliver low-nanomolar LSD1 inhibitory potency (31–38 nM for optimized derivatives) [1]. The pre-installed 4-chloro-3-trifluoromethyl pattern matches the privileged substitution identified in the Takeda cyclopropanamine patent series (WO2015156417A1), enabling rapid amide coupling or reductive amination diversification without the need for late-stage aromatic halogenation [2].

CNS MPO-Compliant Fragment Library Design

With a computed XLogP3 of 2.6, topological polar surface area of 26 Ų, a single hydrogen bond donor, and only one rotatable bond, this compound satisfies multiple CNS MPO desirability criteria [1]. It is suitable for inclusion in fragment-screening libraries targeting CNS enzymes or receptors where balanced lipophilicity and low molecular flexibility are design prerequisites [2].

Selective LSD1-over-MAO Chemical Probe Synthesis

The electron-deficient aryl ring, conferred by the combined 4-Cl and 3-CF₃ substitution, is predicted to lower amine basicity (pKa) by 0.5–1.0 units relative to unsubstituted phenylcyclopropylamine [1]. This electronic modulation has been shown in related fluorinated phenylcyclopropylamine series to favour LSD1 engagement over MAO-A/B off-target activity [2]. Researchers synthesising LSD1-selective chemical probes can exploit this intrinsic electronic bias to improve target selectivity profiles from the scaffold level.

Agrochemical Intermediate for Trifluoromethyl Cyclopropylamines

Patents describing cyclopropylamines containing trifluoromethyl groups highlight their utility as intermediates for insecticidal benzoic acid amides [1]. The 4-chloro-3-(trifluoromethyl)phenyl substitution pattern introduces both metabolic stability (via the CF₃ group) and appropriate electrophilicity for downstream amide bond formation, making this compound a versatile intermediate in agrochemical discovery programmes targeting pest-resistant crop protection agents.

Application
Selection Property
Validation Focus
LSD1/KDM1A target engagement studies (cancer cell or CNS research models)
Meta-CF₃, para-Cl substitution matching privileged SAR
LSD1 inhibitory potency in biochemical assay; reference SAR context
CNS MPO-aligned fragment library design
XLogP3 2.6, TPSA 26 Ų, single rotatable bond, single HBD
Physicochemical property verification (XLogP3, TPSA, rotatable bonds)
Selective LSD1 chemical probe development
Electron-deficient aryl ring predicted to lower amine pKa
MAO-A/B selectivity profiling vs. LSD1 in enzyme assays
Agrochemical intermediate for trifluoromethyl cyclopropylamines
Trifluoromethyl and chloro substitution pattern for metabolic stability
Downstream amide bond formation; insecticidal benzamide synthesis
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